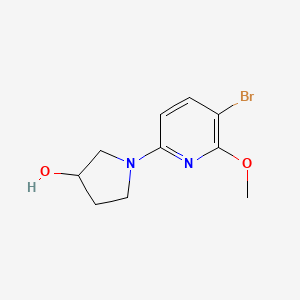

1-(5-Bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol

Description

Contextual Significance of Pyridine- and Pyrrolidine-Containing Heterocycles in Modern Organic Synthesis

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of organic and medicinal chemistry. The pyridine (B92270) and pyrrolidine (B122466) rings, the two core components of 1-(5-Bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol, are prominent examples of such vital scaffolds.

The pyridine ring is a six-membered aromatic heterocycle that is isoelectronic with benzene (B151609). Its presence in a multitude of natural products, pharmaceuticals, and functional materials underscores its importance. The nitrogen atom in the pyridine ring imparts distinct electronic properties, rendering it a weak base and influencing its reactivity in chemical transformations. Pyridine and its derivatives are integral to the development of a wide array of therapeutic agents, owing to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.

Conversely, the pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle. This structural motif is a key component of the amino acid proline and is found in numerous alkaloids and synthetic drugs. mdpi.com The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional scaffold that is highly sought after in drug design for optimizing binding interactions with proteins and enzymes. nih.gov The stereochemistry of substituted pyrrolidines plays a crucial role in their biological activity, making their stereoselective synthesis a significant area of research. mdpi.com

The combination of both a pyridine and a pyrrolidine moiety within a single molecule, as seen in the title compound, creates a scaffold with a unique blend of aromatic and aliphatic character, offering a rich platform for chemical exploration and the development of new functional molecules.

| Heterocycle | Key Features | Significance in Organic Synthesis |

| Pyridine | Six-membered aromatic ring with one nitrogen atom. | - Building block for pharmaceuticals and agrochemicals.- Ligand in transition metal catalysis.- Weak base and polar solvent. |

| Pyrrolidine | Five-membered saturated ring with one nitrogen atom. | - Core structure in many natural products and alkaloids.- Chiral scaffold for asymmetric synthesis.- Important pharmacophore in medicinal chemistry. nih.gov |

Strategic Importance of Brominated and Methoxylated Pyridine Moieties in Chemical Transformations

The functionalization of the pyridine ring in this compound with both a bromine atom and a methoxy (B1213986) group is of strategic importance for its chemical reactivity and utility as a synthetic intermediate.

The bromine atom at the 5-position of the pyridine ring serves as a versatile synthetic handle. Halogenated pyridines, particularly bromopyridines, are key substrates in a variety of transition-metal-catalyzed cross-coupling reactions. acs.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of a wide range of substituents onto the pyridine core. nobelprize.orgfiveable.me The reactivity of halopyridines in these transformations is well-documented, with bromopyridines often providing an optimal balance of reactivity and stability. nih.gov Furthermore, the bromine atom activates the pyridine ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. youtube.comstackexchange.com

The methoxy group at the 6-position of the pyridine ring also significantly influences the molecule's properties. Electron-donating groups like the methoxy group can modulate the electronic nature of the pyridine ring, affecting its reactivity in both electrophilic and nucleophilic substitution reactions. iust.ac.ir The position of the methoxy group can direct the regioselectivity of certain reactions. Moreover, the methoxy group itself can be a site for chemical modification. For instance, demethylation to the corresponding hydroxypyridine can be achieved under specific conditions, providing another point for functionalization or for altering the biological activity of the molecule. asianpubs.org

| Moiety | Position on Pyridine Ring | Strategic Importance in Chemical Transformations |

| Bromo | 5 | - Versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). nobelprize.orgfiveable.me- Can be substituted via nucleophilic aromatic substitution. |

| Methoxy | 6 | - Modulates the electronic properties and reactivity of the pyridine ring. iust.ac.ir- Can be cleaved to a hydroxyl group for further functionalization. asianpubs.org |

Overview of Contemporary Research Directions in the Synthesis and Reactivity of the this compound Scaffold

Given the rich chemical functionality of the this compound scaffold, contemporary research is likely to focus on several key areas, including its synthesis and further derivatization to explore its potential applications.

Synthesis: The construction of this molecule would likely involve the coupling of a suitably substituted pyridine precursor with a pyrrolidin-3-ol derivative. A plausible synthetic route could be the nucleophilic aromatic substitution reaction between 2,5-dibromo-6-methoxypyridine and pyrrolidin-3-ol. The greater reactivity of the halogen at the 2-position of the pyridine ring towards nucleophilic attack would favor the desired product. youtube.comstackexchange.com Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed to form the C-N bond between the pyridine and pyrrolidine rings. Recent advances in N-arylation of pyrrolidines provide a variety of methods that could be adapted for this synthesis. nih.gov

Reactivity and Derivatization: The reactivity of the this compound scaffold offers numerous possibilities for the creation of a diverse library of compounds.

Modification of the Pyridine Ring: The bromine atom is a prime site for derivatization through palladium-catalyzed cross-coupling reactions. This would allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the 5-position.

Modification of the Pyrrolidine Ring: The hydroxyl group of the pyrrolidin-3-ol moiety can be readily functionalized through esterification, etherification, or conversion to other functional groups. This provides an avenue to modulate the physicochemical properties and biological activity of the molecule. The synthesis of various pyrrolidin-3-ol derivatives is an active area of research. researchgate.netresearchgate.net

Cleavage of the Methoxy Group: The methoxy group on the pyridine ring could be selectively cleaved to yield the corresponding 6-hydroxypyridine derivative, which could then be further modified.

The exploration of these synthetic and reactive pathways will be crucial in unlocking the full potential of the this compound scaffold in areas such as medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-15-10-8(11)2-3-9(12-10)13-5-4-7(14)6-13/h2-3,7,14H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLYAHFZAABSRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)N2CCC(C2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701235792 | |

| Record name | 1-(5-Bromo-6-methoxy-2-pyridinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467061-86-4 | |

| Record name | 1-(5-Bromo-6-methoxy-2-pyridinyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467061-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-6-methoxy-2-pyridinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1 5 Bromo 6 Methoxypyridin 2 Yl Pyrrolidin 3 Ol

Retrosynthetic Approaches and Strategic Disconnections for the Compound's Core Structure

A logical retrosynthetic analysis of 1-(5-Bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol identifies two primary building blocks: a functionalized pyridine (B92270) ring and a chiral pyrrolidin-3-ol moiety. The key disconnection lies at the C-N bond between the pyridine C2 position and the pyrrolidine (B122466) nitrogen. This leads to the precursor fragments: 2,5-dibromo-6-methoxypyridine and pyrrolidin-3-ol. This approach allows for the independent synthesis and subsequent coupling of these two key intermediates.

Another strategic disconnection could involve the formation of the pyrrolidine ring onto a pre-functionalized pyridine core. This would entail a retrosynthetic break within the pyrrolidine ring, leading to acyclic precursors that can be cyclized in the final stages of the synthesis.

Multi-Step Synthesis Pathways from Established Chemical Precursors

The synthesis of the 5-bromo-6-methoxypyridin-2-yl fragment typically begins with commercially available and relatively inexpensive starting materials. A common precursor is 2-amino-5-bromo-6-methoxypyridine, which can be synthesized from 2-amino-6-methoxypyridine (B105723) through bromination. The amino group can then be converted to a bromine atom via a Sandmeyer reaction, yielding 2,5-dibromo-6-methoxypyridine.

The pyrrolidin-3-ol fragment can be prepared through various routes. A prevalent method involves the reduction of a protected 3-pyrrolidinone. For enantiomerically pure pyrrolidin-3-ol, starting from chiral precursors like L- or D-malic acid or employing asymmetric reduction methods is crucial.

The final coupling of these two fragments is a critical step. A common approach is a nucleophilic aromatic substitution (SNAr) reaction, where the nitrogen of pyrrolidin-3-ol displaces the bromine atom at the C2 position of the pyridine ring. This reaction is often facilitated by the electron-withdrawing nature of the pyridine nitrogen and the presence of other substituents.

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of enantioselective and diastereoselective synthetic routes to this compound is of paramount importance.

Asymmetric Construction of the Pyrrolidin-3-ol Moiety

From Chiral Pool Precursors: Naturally occurring chiral molecules such as L- or D-malic acid or amino acids like 4-hydroxyproline (B1632879) can be converted into enantiomerically pure (R)- or (S)-pyrrolidin-3-ol through a series of well-established chemical transformations.

Asymmetric Reduction of 3-Pyrrolidinone: The reduction of a protected N-substituted-3-pyrrolidinone using chiral reducing agents or catalytic asymmetric hydrogenation can provide access to optically active pyrrolidin-3-ols. A variety of chiral catalysts, often based on ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands, have been shown to be effective.

Kinetic Resolution: Racemic pyrrolidin-3-ol can be resolved into its constituent enantiomers through enzymatic or chemical kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation.

Catalytic Strategies for the Construction of the this compound Framework

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the this compound framework is no exception, with transition metal-catalyzed reactions playing a pivotal role.

Transition Metal-Catalyzed C-N Bond Formation for Pyrrolidine Annulation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly effective method for coupling aryl halides with amines. In the context of synthesizing the target molecule, this reaction can be employed to couple 2,5-dibromo-6-methoxypyridine with pyrrolidin-3-ol.

The choice of palladium precursor, phosphine ligand, and base is critical for the success of the Buchwald-Hartwig amination. A variety of bulky, electron-rich phosphine ligands have been developed to facilitate the catalytic cycle and improve reaction yields and scope. For the coupling of a chiral amine like pyrrolidin-3-ol, the use of chiral phosphine ligands can potentially induce stereoselectivity if a racemic or prochiral pyrrolidine precursor is used, although this is a more complex and less common approach than using an enantiopure starting material.

Below is a table summarizing various catalytic systems and their general applicability for C-N bond formation.

| Catalyst System | Ligand Type | Base | General Applicability |

| Pd(OAc)₂ / BINAP | Bidentate Phosphine | Cs₂CO₃ | Effective for coupling aryl bromides with primary and secondary amines. |

| Pd₂(dba)₃ / XPhos | Bulky Monophosphine | K₃PO₄ | Broad scope, tolerates a wide range of functional groups. |

| CuI / L-proline | Amino Acid | K₂CO₃ | Ullmann-type coupling, often used for heteroaromatic substrates. |

The development of these sophisticated synthetic methodologies has been instrumental in enabling the efficient and stereocontrolled synthesis of this compound, a valuable building block in medicinal chemistry. Continued research in asymmetric catalysis and the development of novel synthetic routes will undoubtedly lead to even more efficient and sustainable methods for the preparation of this and other complex chiral molecules.

Cross-Coupling Reactions Involving the Bromopyridine Moiety (e.g., Suzuki-Miyaura, Heck)

The bromine atom on the pyridine ring of this compound is a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These methods are fundamental in medicinal chemistry for building molecular complexity and synthesizing libraries of analogues for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura coupling is a powerful and widely used reaction for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. yonedalabs.comorganic-chemistry.org This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. yonedalabs.comorganic-chemistry.org For the bromopyridine moiety , a Suzuki-Miyaura reaction could be employed to replace the bromine atom with various aryl or heteroaryl groups. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as homocoupling of the boronic acid. yonedalabs.com Electron-rich and sterically bulky phosphine ligands are often employed to enhance the reactivity and stability of the palladium catalyst. mdpi.com

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good mdpi.com |

| 2 | 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | High |

This table presents generalized conditions based on reactions with similar bromopyridine substrates and is for illustrative purposes.

The Heck reaction provides a method for the arylation or vinylation of alkenes, reacting an unsaturated halide with an alkene under basic conditions with a palladium catalyst. nih.gov This reaction could be used to introduce alkenyl substituents at the 5-position of the pyridine ring. The success of the Heck reaction is dependent on various parameters including temperature, solvent, base, and catalyst loading. nih.gov High temperatures are often required, though advancements in catalyst systems, including those with N-heterocyclic carbene (NHC) ligands, have enabled reactions under milder conditions. nih.gov

Nucleophilic Aromatic Substitution in Bromomethoxy Pyridines

Nucleophilic aromatic substitution (SNAr) is a key pathway for the synthesis of the this compound core structure itself. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by the presence of a good leaving group. asianpubs.org

The synthesis of the precursor, 5-bromo-2-methoxypyridine (B44785) or 5-bromo-6-methoxypyridine derivatives, often begins with a dihalogenated pyridine, such as 2,5-dibromopyridine. A common and efficient method involves the selective nucleophilic substitution of the bromine atom at the 2-position with a methoxide (B1231860) source, like sodium methoxide in methanol, which can yield the desired product in high yields (around 98%). chemicalbook.com

To construct the final target molecule, a subsequent SNAr reaction is performed. A precursor such as 2-chloro-5-bromo-6-methoxypyridine can be reacted with pyrrolidin-3-ol. The nitrogen atom of the pyrrolidine ring acts as the nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring. Such reactions are common for producing substituted 2-aminopyridines and are often carried out in polar organic solvents, sometimes with the aid of a base and elevated temperatures to overcome the energy barrier of disrupting the ring's aromaticity. asianpubs.org The reactivity order of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I.

Table 2: Key Steps in the Synthesis via Nucleophilic Aromatic Substitution

| Step | Starting Material | Reagent | Product | Reaction Type | Typical Conditions |

|---|---|---|---|---|---|

| 1 | 2,5-Dibromopyridine | Sodium Methoxide | 5-Bromo-2-methoxypyridine | SNAr | Methanol, Reflux chemicalbook.com |

This table outlines a plausible synthetic sequence based on established SNAr methodologies for pyridine derivatives.

Development of Novel Synthetic Routes and Process Intensification Studies

The demand for more efficient, cost-effective, and environmentally benign synthetic methods has driven research into novel synthetic routes and process intensification. For pyridine synthesis, this includes the development of multicomponent reactions (MCRs) and the application of flow chemistry.

MCRs offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step, minimizing waste and improving efficiency. google.com Various MCRs have been developed for the synthesis of highly functionalized 2-aminopyridines. yonedalabs.comorganic-chemistry.orggoogle.com While not directly applied to the target compound in published literature, these strategies represent a frontier in heterocyclic synthesis that could potentially streamline the preparation of such complex pyridine derivatives.

Process intensification, particularly through the use of continuous flow reactors, offers significant advantages over traditional batch processing. Flow chemistry can provide better control over reaction parameters (temperature, pressure, reaction time), improved safety for handling hazardous reagents, and easier scalability. The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to a continuous flow microwave reactor, allowing for a one-step process without the isolation of intermediates. Such technologies could be applied to optimize the synthesis of key intermediates or the final coupling step in the production of this compound, leading to higher throughput and reduced manufacturing costs.

Advanced Chemical Reactivity and Mechanistic Investigations of 1 5 Bromo 6 Methoxypyridin 2 Yl Pyrrolidin 3 Ol

Reactivity Profiles of the Pyrrolidine (B122466) Hydroxyl Group

The secondary hydroxyl group on the pyrrolidine ring is a key site for derivatization, allowing for the introduction of various functional groups through several well-established chemical transformations.

Derivatization Reactions (e.g., Alkylation, Acylation, Esterification)

The nucleophilic nature of the hydroxyl group in 1-(5-Bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol facilitates its reaction with a variety of electrophiles.

Acylation: The hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as a tertiary amine, to neutralize the acidic byproduct.

Esterification: Direct esterification with carboxylic acids is also a viable route. This reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product.

These derivatization reactions are fundamental in modifying the molecule's polarity, steric hindrance, and potential biological activity.

Oxidation and Reduction Pathways of the Hydroxyl Functionality

The secondary alcohol of the pyrrolidine ring can undergo both oxidation and reduction, leading to different functionalities.

Oxidation: Oxidation of the secondary hydroxyl group would yield the corresponding ketone, 1-(5-bromo-6-methoxypyridin-2-yl)pyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Reduction: While the hydroxyl group itself is not reducible, its conversion to a suitable leaving group (e.g., a tosylate) would allow for its removal through a reductive process, yielding the corresponding 1-(5-bromo-6-methoxypyridin-2-yl)pyrrolidine.

Transformations Involving the Pyridine (B92270) Bromine Atom

The bromine atom at the 5-position of the pyridine ring is a key handle for introducing molecular diversity through various cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond in these transformations. nbinno.com

Diverse Cross-Coupling Partnering Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as an excellent electrophilic partner in these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nbinno.commdpi.comcore.ac.uknih.gov This method is widely used for the formation of biaryl structures.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the bromo-pyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nbinno.comorganic-chemistry.orgmdpi.combepls.comnih.gov This reaction is instrumental in the synthesis of alkynyl-substituted pyridines.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-pyridine with a primary or secondary amine in the presence of a palladium catalyst and a strong base. nbinno.comchemspider.comchemspider.comrsc.orgresearchgate.net

The following table summarizes representative conditions for these cross-coupling reactions on similar 5-bromo-2-substituted pyridine scaffolds:

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Ligand | NaOtBu | Toluene |

This data is based on general procedures for similar substrates and may require optimization for this compound.

Palladium-Catalyzed Desulfinative Cross-Coupling and Related Processes

A more recent development in cross-coupling chemistry is the use of sulfinate salts as nucleophilic partners in palladium-catalyzed reactions. These desulfinative cross-coupling reactions offer an alternative to traditional methods and have been shown to be effective for heteroaryl halides. nih.gov Pyridine sulfinates, in particular, have emerged as effective coupling partners with (hetero)aryl halides. nih.gov Mechanistic studies have shown that for pyridine sulfinates, a chelated Pd(II) sulfinate complex is the resting-state intermediate, and the loss of SO₂ from this complex is the turnover-limiting step. nih.gov

Reactivity at the Pyridine Nitrogen and Methoxy (B1213986) Group

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated by acids or alkylated by electrophiles. However, the presence of the adjacent methoxy group can sterically hinder reactions at the nitrogen and also modulate its basicity. The methoxy group can influence the electronic density of the pyridine ring, which in turn affects the reactivity of the nitrogen. nbinno.com

Methoxy Group: The methoxy group at the 6-position is generally stable. However, under certain harsh acidic or nucleophilic conditions, it could potentially be cleaved to reveal the corresponding pyridone. The methoxy group also activates the pyridine ring towards certain electrophilic substitutions, although such reactions are generally disfavored on the pyridine ring itself. nbinno.com

Elucidation of Reaction Mechanisms for Key Transformations

Detailed mechanistic studies for key transformations involving this compound have not been reported. General mechanistic pathways for the formation of similar compounds often involve the nucleophilic substitution of a halogen on the pyridine ring by the secondary amine of the pyrrolidinol. The specific influence of the bromo and methoxy substituents on the reaction rate and mechanism for this particular compound remains unelucidated.

Kinetic and Spectroscopic Analysis of Reaction Intermediates

There is no published data on the kinetic and spectroscopic analysis of reaction intermediates for transformations involving this compound. Such studies would be invaluable for understanding the reaction pathways, identifying rate-determining steps, and optimizing reaction conditions. Techniques like stopped-flow spectroscopy, in-situ NMR, and mass spectrometry could be employed to detect and characterize transient intermediates.

Computational Support for Proposed Mechanisms

Computational chemistry is a powerful tool for corroborating proposed reaction mechanisms and providing insights into transition state geometries and activation energies. However, no specific computational studies on the reaction mechanisms of this compound have been found in the public domain. Density Functional Theory (DFT) calculations could, for example, model the nucleophilic aromatic substitution pathway and predict the relative energies of intermediates and transition states.

Strategic Derivatization and Analog Development Based on the 1 5 Bromo 6 Methoxypyridin 2 Yl Pyrrolidin 3 Ol Scaffold

Principles of Scaffold Diversification for Novel Chemical Entity Design

Scaffold diversification is a fundamental strategy in medicinal chemistry aimed at generating novel molecules with improved properties by systematically modifying a core structure. The 1-(5-bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol scaffold is particularly amenable to this approach due to its distinct modularity.

The core principles for diversifying this scaffold include:

Exploitation of Three-Dimensional Space : The non-planar, sp³-hybridized pyrrolidine (B122466) ring provides significant three-dimensional character, a feature increasingly sought after in drug design to enhance target engagement and selectivity. nih.govresearchgate.net The stereochemistry of the hydroxyl group at the C-3 position is a key point for introducing stereochemical diversity.

Modulation of Physicochemical Properties : The pyridine (B92270) ring, substituted with a bromo and a methoxy (B1213986) group, allows for fine-tuning of electronic and lipophilic properties. The bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. mdpi.com

Vectorial Exploration of Chemical Space : The scaffold has multiple, chemically distinct exit vectors for modification. These include the bromine atom on the pyridine ring, the hydroxyl group on the pyrrolidine ring, and the pyrrolidine nitrogen itself, should cleavage and re-synthesis be considered. This allows for a structured, multi-directional exploration of structure-activity relationships (SAR).

The use of saturated scaffolds like pyrrolidine is advantageous as it allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems. nih.gov The inherent non-planarity of the pyrrolidine ring leads to a phenomenon known as "pseudorotation," which can be influenced by substituents to control the conformation and spatial orientation of appended functional groups. nih.govresearchgate.net

Design and Synthesis of Chemically Diverse Analog Libraries

The construction of analog libraries from the this compound scaffold hinges on robust and versatile chemical reactions. A primary strategy involves leveraging the 5-bromo substituent on the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is ideally positioned for reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. The Suzuki cross-coupling reaction, for instance, allows for the efficient introduction of a wide variety of aryl and heteroaryl groups. mdpi.com A representative synthetic scheme for a Suzuki coupling-based library is shown below. Studies on similar pyridine systems have shown that a range of arylboronic acids, bearing both electron-donating and electron-withdrawing substituents, can react efficiently to produce novel derivatives in moderate to good yields. mdpi.com

Table 1: Representative Scheme for Suzuki Coupling-Based Library Synthesis

| Reactant A | Reactant B | Catalyst/Conditions | Product Class |

|---|

Modification of the Pyrrolidine Moiety: The hydroxyl group of the pyrrolidine ring is another key site for diversification. It can be functionalized through:

Etherification : Reaction with various alkyl halides under basic conditions to introduce diverse alkyl or aryl ethers.

Esterification : Acylation with a range of acid chlorides or carboxylic acids to form esters.

Oxidation and Reductive Amination : Oxidation of the alcohol to a ketone (pyrrolidin-3-one), followed by reductive amination to install a variety of substituted amine functionalities.

These parallel synthesis approaches allow for the rapid generation of a large and structurally diverse library of analogs for further investigation.

Exploration of Structural Modifications at the Pyrrolidine Ring

The pyrrolidine ring is a critical component for establishing the three-dimensional architecture of the molecule. researchgate.net Its structural modifications can significantly impact how a molecule interacts with biological targets.

Key modifications include:

Stereochemistry : The hydroxyl group at the C-3 position creates a chiral center. Synthesizing and evaluating both the (R)- and (S)-enantiomers is a fundamental step in exploring the SAR, as different stereoisomers can exhibit vastly different biological profiles due to differential binding to enantioselective proteins. researchgate.netnih.gov

Substitution at the 3-Position : The hydroxyl group can be replaced with other functional groups to probe interactions such as hydrogen bonding, ionic interactions, or hydrophobic interactions. For example, replacing the -OH with an amino group (-NH₂) introduces a basic center, while replacement with a fluorine atom (-F) can alter local electronics and hydrogen bonding capabilities.

Ring Conformation : The puckering of the pyrrolidine ring can be influenced by the choice of substituents. nih.gov For instance, introducing substituents at the C-4 position can favor either a Cγ-exo or Cγ-endo envelope conformation, which in turn dictates the spatial projection of the substituent at the C-3 position. nih.gov

Table 2: Potential Modifications at the Pyrrolidine Ring and Their Rationale

| Position | Modification | Rationale |

|---|---|---|

| C-3 | Inversion of Stereocenter | Explore stereochemical influence on target binding. nih.gov |

| C-3 | -OH to -NH₂ | Introduce a basic center, potential for new ionic/H-bond interactions. |

| C-3 | -OH to -F | Modulate electronics and H-bonding capacity; block metabolism. |

Systematic Substituent Effects on Pyridine Reactivity and Overall Scaffold Behavior

The electronic nature of the pyridine ring in the this compound scaffold is governed by its substituents. The pyridine ring itself is electron-deficient. The methoxy group at the 6-position is an electron-donating group (EDG), which increases the electron density of the ring, while the bromine at the 5-position is an electron-withdrawing group (EWG) through induction but can also participate in resonance.

The reactivity of the pyridine ring is a balance of these effects. Like other aromatic compounds, it can undergo substitution reactions. However, due to the electron-deficient nature imparted by the ring nitrogen, it is generally more prone to nucleophilic substitution (at C-2, C-4, C-6) than electrophilic substitution (at C-3, C-5). nih.gov

When the bromine atom is replaced via cross-coupling reactions, the new substituent will further modulate the ring's electronic properties.

Introduction of EWGs (e.g., -CN, -NO₂, -CF₃): This will further decrease the electron density of the pyridine ring, potentially making it more susceptible to nucleophilic attack at other positions, assuming they are not sterically hindered.

Introduction of EDGs (e.g., -CH₃, -OCH₃, -NH₂): This will increase the electron density, making the ring more akin to a substituted benzene (B151609) ring and potentially more amenable to electrophilic substitution, although this is still generally difficult for pyridines.

Bioisosteric Replacement Strategies within the Pyrrolidine and Pyridine Moieties (Purely Chemical Perspective)

Bioisosteric replacement involves substituting a functional group with another group of similar size, shape, and electronic character to create a new molecule with potentially similar or improved chemical properties. This strategy can be applied to both the pyrrolidine and pyridine moieties of the scaffold from a purely chemical standpoint.

Pyrrolidine Moiety Replacements:

Ring Bioisosteres : The pyrrolidine ring could be replaced with other five- or six-membered saturated heterocycles to alter ring pucker, basicity, and the spatial orientation of substituents. Examples include piperidine, tetrahydrofuran, or thiazolidine.

Hydroxyl Group Bioisosteres : The hydroxyl group is a key hydrogen bond donor and acceptor. Classical bioisosteres for an alcohol (-OH) include a primary amine (-NH₂), thiol (-SH), or methyl ether (-OCH₃). Non-classical bioisosteres could include small groups like a cyclopropyl (B3062369) ring or trifluoromethyl group, which can mimic the steric bulk of the hydroxyl group but offer different electronic properties.

Pyridine Moiety Replacements:

Ring Bioisosteres : The pyridine ring can be replaced by other heteroaromatic rings such as pyrimidine, pyrazine, or pyridazine. This alters the position of the ring nitrogens, which in turn changes the electronic distribution, dipole moment, and hydrogen bonding capacity of the entire aromatic system.

Substituent Bioisosteres : The methoxy group (-OCH₃) could be replaced by its bioisosteres, such as an ethyl group (-CH₂CH₃) for similar size but different electronics, or a methylamino group (-NHCH₃) to change hydrogen bonding properties. The bromine atom (-Br) can be considered a bioisostere for other groups of similar size, such as an iodo (-I) or an ethynyl (B1212043) group (-C≡CH).

Table 4: Potential Bioisosteric Replacements for the Scaffold

| Original Moiety | Functional Group | Potential Bioisostere(s) | Chemical Rationale |

|---|---|---|---|

| Pyrrolidine | -OH | -NH₂, -SH | Similar size, different hydrogen bonding and nucleophilicity. |

| Pyrrolidine | Pyrrolidine Ring | Piperidine Ring | Changes ring size and conformational flexibility. |

| Pyridine | Pyridine Ring | Pyrimidine Ring | Alters position of ring nitrogens, dipole moment, and basicity. |

Advanced Methodological Considerations in Research on 1 5 Bromo 6 Methoxypyridin 2 Yl Pyrrolidin 3 Ol

High-Throughput Synthesis and Parallel Experimentation Methodologies

High-throughput synthesis and parallel experimentation have become indispensable tools in modern medicinal chemistry, facilitating the rapid generation and evaluation of large compound libraries. ijarsct.co.in These methodologies are particularly relevant for the exploration of structure-activity relationships (SAR) around a core scaffold like 1-(5-bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol.

Parallel synthesis allows for the simultaneous creation of numerous analogs in a systematic manner. researchgate.netresearchgate.net This is often achieved using multi-well plates (e.g., 24 or 96 wells), where variations in building blocks and reagents can be systematically introduced to a common intermediate. ijarsct.co.in For a molecule like this compound, parallel synthesis could be employed to explore a variety of substituents on the pyrrolidinol ring or to replace the bromo or methoxy (B1213986) groups on the pyridine (B92270) ring with other functionalities. This approach significantly accelerates the discovery of compounds with improved biological activity or physicochemical properties. ijarsct.co.inresearchgate.net

High-Throughput Experimentation (HTE) complements parallel synthesis by enabling the rapid optimization of reaction conditions. nih.gov By systematically varying parameters such as catalysts, solvents, bases, and temperatures in a miniaturized format, optimal conditions for a particular transformation can be identified with minimal consumption of time and resources. researchgate.netnih.gov This is particularly valuable when developing robust synthetic routes for complex molecules where yields may be sensitive to subtle changes in reaction parameters. For instance, in the coupling of a substituted pyridine with a pyrrolidinol precursor, HTE can be used to screen a wide array of palladium catalysts and ligands to maximize the yield and purity of the desired product. acs.org

The integration of parallel synthesis and HTE creates a powerful workflow for medicinal chemistry programs. Initial "hit" compounds can be rapidly optimized by generating focused libraries of analogs under conditions that have been fine-tuned through HTE. ijarsct.co.innih.gov This iterative process of design, synthesis, and testing is dramatically accelerated, shortening the timeline for the development of new drug candidates. acs.org

| Feature | Traditional Synthesis | High-Throughput Synthesis |

|---|---|---|

| Scale | Milligram to gram | Microgram to milligram |

| Number of Reactions | One at a time | Dozens to hundreds simultaneously |

| Format | Round-bottom flasks | Multi-well plates |

| Goal | Synthesis of a single target | Generation of a library of analogs |

Flow Chemistry Applications in the Synthesis and Transformation of the Compound

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in organic synthesis, offering numerous advantages over traditional batch methods, particularly for the synthesis of heterocyclic compounds. ijarsct.co.inacs.org The application of flow chemistry to the synthesis of molecules like this compound could offer significant benefits in terms of efficiency, safety, and scalability.

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. acs.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. rsc.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, enabling reactions to be performed at temperatures and pressures that would be hazardous in a batch setting. acs.org This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates.

The synthesis of the pyridine core of the target molecule could be amenable to flow chemistry. For instance, classic pyridine syntheses like the Bohlmann-Rahtz and Hantzsch reactions have been successfully adapted to continuous flow microwave reactors, demonstrating the potential for rapid and efficient production of substituted pyridines. rsc.org Similarly, the functionalization of the pyridine ring, such as the introduction of the bromo and methoxy groups, could be performed in a flow system, potentially leading to cleaner reactions and easier purification.

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next without the need for intermediate workup and purification. ijarsct.co.in This can significantly reduce reaction times and waste generation. The synthesis of this compound could potentially be streamlined by coupling the synthesis of the substituted pyridine with the subsequent nucleophilic substitution reaction with the pyrrolidinol moiety in a continuous, automated process.

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes and excellent heat dissipation minimize risks associated with hazardous reactions. |

| Improved Control | Precise control over reaction parameters leads to higher yields and selectivities. |

| Scalability | Production can be easily scaled up by running the system for longer periods or by using parallel reactors. |

| Automation | Flow systems can be fully automated, allowing for unattended operation and high reproducibility. |

Development of Sustainable and Green Chemistry Protocols for Compound Synthesis

The principles of green and sustainable chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. ijarsct.co.innih.gov The development of sustainable protocols for the synthesis of this compound would involve the consideration of factors such as atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.

One key aspect of green chemistry is the use of environmentally benign solvents. biosynce.com The synthesis of pyridine and its derivatives often employs volatile and toxic organic solvents. Research into the use of greener alternatives such as water, supercritical fluids, or ionic liquids could significantly reduce the environmental footprint of the synthesis. ijarsct.co.in Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an even more sustainable approach. mdpi.com

The development of more efficient and selective catalysts is another cornerstone of green chemistry. rsc.org For the synthesis of substituted pyridines, the use of iron-based catalysts has been explored as a more sustainable alternative to precious metal catalysts. rsc.org Similarly, in the synthesis of the pyrrolidine (B122466) ring, organocatalysis has emerged as an environmentally friendly approach that avoids the use of metal catalysts. mdpi.com

Energy efficiency is also a critical consideration. Microwave-assisted synthesis has been shown to accelerate many organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ijarsct.co.innih.gov This can significantly reduce energy consumption, especially in large-scale production. The application of microwave irradiation to key steps in the synthesis of this compound could lead to a more sustainable process.

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Use of Greener Solvents | Employing water, deep eutectic solvents, or performing reactions under solvent-free conditions. ijarsct.co.inbiosynce.com |

| Development of Novel Catalysts | Utilizing biocatalysts, earth-abundant metal catalysts (e.g., iron), or organocatalysts. ijarsct.co.inrsc.orgmdpi.com |

| Energy Efficiency | Implementing microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. ijarsct.co.intandfonline.com |

| Atom Economy | Designing syntheses that maximize the incorporation of all starting materials into the final product, such as through multicomponent reactions. tandfonline.com |

Future Research Trajectories and Unexplored Avenues for 1 5 Bromo 6 Methoxypyridin 2 Yl Pyrrolidin 3 Ol Studies

Integration with Machine Learning and AI for Reaction Discovery and Optimization

Reaction Discovery: ML algorithms can be trained on extensive reaction databases to identify novel synthetic routes or predict the outcomes of previously untested reactant combinations. mit.edursc.org This predictive capability could uncover unconventional methods for forging the C-N bond between the pyridine (B92270) and pyrrolidine (B122466) rings or suggest new transformations involving the bromo- and methoxy-substituents. By screening vast virtual libraries of potential reactions, AI can prioritize experiments with the highest probability of success, thereby accelerating the discovery of new chemical space. nih.gov

| AI/ML Application Area | Potential Impact on 1-(5-Bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol Research |

| Reaction Prediction | Identification of novel, high-yielding synthetic pathways. |

| Retrosynthesis Planning | Generation of efficient and cost-effective multi-step synthesis routes. |

| Condition Optimization | Rapid determination of optimal reaction parameters to maximize yield and purity. preprints.org |

| Catalyst Design | In-silico screening and design of bespoke catalysts for specific bond formations. |

Investigation of Novel Catalytic Systems for Challenging Bond Formations

The synthesis of N-aryl heterocycles like this compound hinges on the formation of a carbon-nitrogen bond, a transformation that often requires sophisticated catalytic systems. researchgate.net While established methods using palladium and copper catalysts are valuable, future research should focus on emerging catalytic technologies to overcome existing limitations such as harsh reaction conditions or limited substrate scope. acs.orgresearchgate.net

Transition-metal catalysis remains a fertile ground for innovation. nih.gov The development of catalysts based on earth-abundant metals like nickel, cobalt, or iron presents a more sustainable and economical alternative to precious metals. researchgate.net Furthermore, exploring advanced ligand designs for established metals like palladium can lead to catalysts with enhanced activity and selectivity, enabling C-N bond formation under milder conditions. researchgate.net Another promising avenue is the investigation of dynamic "cocktail"-type catalytic systems, where multiple catalyst species coexist and interconvert, potentially offering superior performance compared to single-component systems. researchgate.net

Biocatalysis offers an entirely different approach, utilizing enzymes to perform chemical transformations with high stereo- and regioselectivity under environmentally benign conditions. The discovery or engineering of enzymes capable of catalyzing the N-arylation of the pyrrolidine ring would represent a significant leap forward in the sustainable synthesis of this class of compounds. nih.gov

Exploration of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in-situ spectroscopic techniques allow for real-time monitoring of reacting systems, providing a window into reaction kinetics, the formation of transient intermediates, and catalyst behavior without the need for sample extraction. semanticscholar.orgspectroscopyonline.com

For the synthesis of this compound, several techniques could be employed:

In-Situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods are powerful tools for tracking the concentration changes of reactants, products, and key intermediates throughout a reaction. acs.orgmdpi.comfrontiersin.org By monitoring specific vibrational modes, one can gain insights into the reaction mechanism and identify potential bottlenecks or side reactions.

Process Analytical Technology (PAT): Integrating these spectroscopic tools into the reaction vessel is a cornerstone of PAT. This approach enables continuous analysis and feedback control, ensuring reaction consistency and optimizing product quality.

The application of these techniques would facilitate a deeper mechanistic understanding of the C-N bond formation and other critical steps, moving beyond simple endpoint analysis to a comprehensive, time-resolved picture of the chemical transformation.

| Spectroscopic Technique | Information Gained | Potential Application |

| In-Situ FT-IR | Changes in functional groups, concentration profiles. | Monitoring the consumption of starting materials and formation of the C-N bond. acs.org |

| In-Situ Raman | Molecular structure, vibrational modes, catalyst state. | Tracking changes in the pyridine ring and catalyst structure during the reaction. mdpi.com |

| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophores. | Quantifying species with distinct electronic absorption profiles. mdpi.com |

Theoretical Prediction of Unprecedented Chemical Reactivity and Transformations

Computational chemistry provides a powerful lens through which to predict and understand chemical behavior at the molecular level. scirp.org By modeling the electronic structure of this compound, it is possible to forecast its reactivity and explore potential transformations that have not yet been observed experimentally.

Density Functional Theory (DFT) calculations can be used to map the molecule's electron density and identify sites that are most susceptible to nucleophilic or electrophilic attack. scirp.org This can help predict the outcome of reactions, for instance, by evaluating the relative reactivity of the bromine atom in Suzuki or Buchwald-Hartwig cross-coupling reactions versus other positions on the pyridine ring. researchgate.net

Furthermore, computational methods can be used to model entire reaction pathways, including the calculation of transition state energies. acs.org This allows for the in-silico exploration of novel, high-energy transformations or the prediction of unexpected rearrangement products. Such theoretical investigations can guide experimental efforts by highlighting promising avenues for new discoveries and providing mechanistic rationale for observed outcomes, effectively expanding the known chemical repertoire of this molecular scaffold. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromo-6-methoxypyridin-2-yl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

The synthesis typically involves coupling a bromo-methoxy pyridine derivative with a pyrrolidine scaffold. Key steps include:

- Buchwald-Hartwig amination or Suzuki-Miyaura coupling to attach the pyrrolidine moiety to the pyridine ring .

- Hydroxyl group protection (e.g., tert-butyldimethylsilyl (TBS) groups) to prevent side reactions during coupling .

- Optimization of reaction temperature (60–100°C) and catalysts (e.g., Pd(PPh₃)₄) to achieve yields >70% .

Critical factors : Solvent polarity (e.g., THF vs. DMF), base selection (K₂CO₃ vs. Cs₂CO₃), and stoichiometric ratios (1:1.2 for pyrrolidine:pyridine) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- NMR spectroscopy :

- H NMR: Peaks at δ 3.8–4.2 ppm indicate methoxy and pyrrolidine protons. Splitting patterns confirm substitution on the pyridine ring .

- C NMR: Signals near 160 ppm confirm the pyridine C-Br bond .

- X-ray crystallography : Resolves spatial arrangement, particularly the orientation of the hydroxyl group on the pyrrolidine ring .

- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ at m/z 297.02) validates molecular formula .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<0.1 mg/mL). Stability is maintained in anhydrous environments at –20°C for >6 months .

- Degradation risks : Hydroxyl groups may oxidize in air; recommend storage under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How does the bromine substitution on the pyridine ring influence electronic properties and reactivity in cross-coupling reactions?

- Electronic effects : The bromine atom acts as a strong electron-withdrawing group, enhancing the pyridine ring’s electrophilicity. This facilitates nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions .

- Reactivity trade-offs : While bromine aids in Suzuki couplings, it may hinder direct functionalization of the pyrrolidine hydroxyl group due to steric hindrance .

Q. What strategies are effective for resolving enantiomers of this compound, given its chiral pyrrolidine center?

- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase achieves baseline separation (α >1.5) .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation to control stereochemistry .

Q. How can computational modeling predict the compound’s binding affinity for biological targets such as kinases or GPCRs?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase) identify key interactions:

- Hydrogen bonding between the pyrrolidine hydroxyl and Asp831.

- π-Stacking between the pyridine ring and Phe699 .

- Free energy calculations (MM/PBSA) : Quantify binding energies (ΔG ~ –8.5 kcal/mol) to prioritize targets for experimental validation .

Q. How should researchers address contradictory data in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity)?

- Dose-response analysis : Test concentrations from 1 nM–100 μM to identify biphasic effects (e.g., cytotoxicity at >10 μM but anti-inflammatory activity at 1–5 μM) .

- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out nonspecific interactions .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods for scaling up this compound, and how can they be mitigated?

Q. How can researchers optimize reaction conditions to minimize byproducts like de-brominated derivatives?

- Preventive measures :

- Avoid strong reducing agents (e.g., NaBH₄) in downstream reactions.

- Use radical inhibitors (e.g., BHT) during coupling steps .

- Analytical monitoring : LC-MS tracking of reaction progress to detect early-stage byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.